2-methyloxolane-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyloxolane-2-carbaldehyde is an organic compound with the molecular formula C6H10O2. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its role as an intermediate in organic synthesis and its potential use in green chemistry as a bio-based solvent.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyloxolane-2-carbaldehyde can be synthesized through several methods. One common route involves the oxidation of 2-methyloxolane using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, this compound can be produced through the catalytic oxidation of 2-methyloxolane. This process often involves the use of metal catalysts such as palladium or platinum to facilitate the oxidation reaction. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyloxolane-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reaction is typically carried out in an acidic medium.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyloxolane-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It can be used in the preparation of biologically active compounds.
Industry: It is used as a solvent and in the production of polymers and resins.
Mechanism of Action
The mechanism of action of 2-methyloxolane-2-carbaldehyde depends on the specific reaction it is involved in. Generally, it acts as an electrophile in many reactions, where it can be attacked by nucleophiles. The molecular targets and pathways involved vary depending on the reaction conditions and the reagents used.
Comparison with Similar Compounds
Similar Compounds
2-Methyltetrahydrofuran: Similar in structure but lacks the aldehyde functional group.
2-Methyloxolane: Similar backbone but without the aldehyde group.
Uniqueness
2-Methyloxolane-2-carbaldehyde is unique due to its aldehyde functional group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This functional group makes it a valuable intermediate in organic synthesis and enhances its reactivity in various chemical processes.
Properties
IUPAC Name |
2-methyloxolane-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-6(5-7)3-2-4-8-6/h5H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFMQZSUJRUBHBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCO1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.